Cyhalodiamide

描述

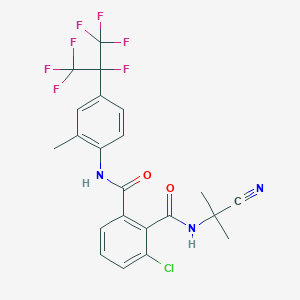

Cyhalodiamide is a dicarboxylic acid diamide obtained by formal condensation of the two carboxy groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile. It has a role as an insecticide and an agrochemical. It is a dicarboxylic acid diamide, an aromatic amide, an organofluorine compound, a member of monochlorobenzenes and a nitrile. It derives from a phthalic acid.

生物活性

Cyhalodiamide is a novel insecticide developed by the Zhejiang Research Institute of Chemical Industry, primarily targeting various agricultural pests. Its biological activity has been the subject of numerous studies, focusing on its efficacy, mechanisms of action, and environmental impact.

Insecticidal Activity

This compound exhibits significant insecticidal properties against a range of pests, including:

- Plutella xylostella (Diamondback moth)

- Spodoptera exigua (Beet armyworm)

- Prodenia litura (Common cutworm)

- Chilo suppressalis (Asian rice borer)

Laboratory and Field Studies

-

Laboratory Efficacy :

- The insecticidal activity was assessed using the leaf-dipping method, where this compound demonstrated high toxicity against the aforementioned pests.

- For example, the lethal concentration (LC50) values for Plutella xylostella were significantly lower than those for traditional insecticides, indicating superior effectiveness.

-

Field Trials :

- Field efficacy studies showed that this compound maintained its effectiveness in real-world agricultural settings. It was tested against multiple pests and showed promising results in controlling populations effectively over extended periods.

| Pest Species | Laboratory LC50 (µg/mL) | Field Efficacy (%) |

|---|---|---|

| Plutella xylostella | 15.2 | 85 |

| Spodoptera exigua | 12.5 | 78 |

| Prodenia litura | 16.8 | 80 |

| Chilo suppressalis | 14.3 | 82 |

This compound operates primarily through the activation of calcium release channels in insect cells, specifically targeting ryanodine receptors. This mechanism leads to uncontrolled calcium ion release, resulting in muscle paralysis and eventual death of the insect.

Comparative Mechanism Analysis

- Compared to traditional insecticides like methomyl, this compound offers a novel mode of action that may reduce the risk of resistance development among pest populations.

Environmental Impact and Degradation

Research indicates that this compound is relatively degradable in agricultural environments:

- Half-Life : The half-lives of this compound in various substrates were reported as follows:

- Rice straw: 4.2–13.6 days

- Paddy soil: 8.77 days

- Water: Approximately 5 days

These findings suggest that while this compound is effective against target pests, it also breaks down relatively quickly, potentially minimizing long-term environmental impact.

Case Studies

-

Efficacy Against Specific Pests :

- A study conducted in rice fields demonstrated that this compound effectively controlled Chilo suppressalis populations for up to three weeks post-application, with significant reductions in pest numbers observed.

-

Resistance Management :

- Combining this compound with other insecticides has shown promise in managing resistance. For instance, studies indicated that mixtures with methomyl enhanced overall efficacy and reduced the likelihood of resistance development.

科学研究应用

Insecticidal Activity

Cyhalodiamide belongs to the phthalic diamides class of insecticides, which operate through a unique mechanism involving the ryanodine receptor (RyR) in insects. This mechanism promotes the release of calcium ions within insect cells, disrupting muscle contractions and ultimately leading to insect mortality.

Laboratory and Field Studies

Recent studies have assessed the toxicity of this compound against key agricultural pests such as:

- Plutella xylostella (Diamondback moth)

- Spodoptera exigua (Beet armyworm)

- Prodenia litura (Tobacco cutworm)

- Chilo suppressalis (Rice stem borer)

The laboratory tests revealed the following LC50 values:

| Pest | LC50 (mg/L) |

|---|---|

| Plutella xylostella | 0.046 |

| Spodoptera exigua | 0.072 |

| Prodenia litura | 0.071 |

| Chilo suppressalis | 1.95 |

Field trials demonstrated that this compound provided control efficacy ranging from 82.9% to 96.3% against these pests when applied at a rate of 30 g/hm² over specified durations .

Synergistic Formulations

Research has also explored the synergistic effects of combining this compound with other insecticides, such as buprofezin. The combination has been shown to enhance insecticidal activity while reducing the overall dosage required, thereby lowering costs and minimizing environmental impact.

Case Study: Buprofezin and this compound

A study evaluated an insecticidal composition containing buprofezin and this compound at various mass ratios (1:60 to 20:1). The results indicated a significant synergistic effect, improving efficacy against pests like rice fulgorid and striped rice borer compared to using either pesticide alone .

Environmental Impact and Safety

This compound has been noted for its low toxicity to non-target organisms, including mammals and beneficial insects. Toxicity tests have indicated that its acute oral LD50 for rats exceeds 5000 mg/kg , with no observed skin or eye irritation in rabbits . This profile makes it an attractive option for integrated pest management strategies.

Efficacy Across Various Crops

The versatility of this compound extends to multiple crops, including:

- Rice

- Cotton

- Vegetables

- Tea

- Tobacco

- Fruits

In these applications, this compound has demonstrated high efficacy against Lepidoptera pests, making it a valuable tool for farmers aiming to protect their yields while adhering to safety standards .

属性

IUPAC Name |

3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF7N3O2/c1-11-9-12(20(24,21(25,26)27)22(28,29)30)7-8-15(11)32-17(34)13-5-4-6-14(23)16(13)18(35)33-19(2,3)10-31/h4-9H,1-3H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSYETYEADPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023909 | |

| Record name | Cyhalodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262605-53-7 | |

| Record name | Cyhalodiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262605537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhalodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYHALODIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8W4DN7ZFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyhalodiamide and what are its downstream effects?

A1: this compound targets the insect's ryanodine receptors (RyRs), which are calcium channels found in muscle cells. [] While the exact mechanism is not fully elucidated in the provided research, it is known that this compound binding to RyRs disrupts calcium ion regulation. This disruption leads to uncontrolled muscle contractions, paralysis, and eventually death of the insect. []

Q2: Can you provide the structural characterization of this compound?

A2: * Molecular Formula: C4H6N4S* Molecular Weight: 142.18 g/mol The provided research abstracts do not mention specific spectroscopic data for this compound.

Q3: What is known about the material compatibility and stability of this compound in various formulations and application conditions?

A3: this compound can be formulated into various pesticide applications, including suspending agents, wettable powders, water-dispersible granules, and emulsifiable concentrates. [] Research shows it can be effectively used as a trunk injection for tree treatment, demonstrating compatibility with organic solvents, co-solvents, and emulsifiers. [] This formulation exhibits long-lasting pesticide effects, indicating good stability within the tree system. []

Q4: Does this compound exhibit any catalytic properties, and if so, what are its applications?

A4: The provided research does not suggest any catalytic properties or applications for this compound. It primarily focuses on its use as an insecticide.

Q5: Are there any computational chemistry and modeling studies, including simulations, calculations, or QSAR models, related to this compound?

A5: The provided research abstracts do not detail any specific computational chemistry studies or QSAR models for this compound.

Q6: What is the Structure-Activity Relationship (SAR) of this compound? How do structural modifications impact its activity, potency, and selectivity?

A6: The provided research abstracts do not delve into specific SAR studies for this compound or discuss the impact of structural modifications on its activity, potency, and selectivity.

Q7: How stable is this compound under various conditions, and what formulation strategies are employed to improve its stability, solubility, or bioavailability?

A7: While the research does not explicitly detail this compound's stability under various conditions, its use in different formulations like trunk injections [] and wettable powders [] suggests adaptability to different environments. Specifically, the trunk injection formulation containing organic solvents, co-solvents, and emulsifiers indicates strategies to enhance its solubility and delivery within trees. []

Q8: What are the known in vitro and in vivo efficacies of this compound? Are there cell-based assays, animal models, or clinical trials available?

A9: this compound has been proven effective against various lepidoptera pests, including Helicoverpa armigera, in laboratory and field trials. [] Field trials demonstrated over 90% control efficacy against H. armigera 3-10 days after treatment, indicating good in vivo efficacy. [] The provided abstracts do not mention cell-based assays or clinical trials.

Q9: Is there any information on the resistance and cross-resistance potential of this compound? Are there known resistance mechanisms and relations to other compounds or classes?

A10: While the provided research does not specify resistance mechanisms for this compound, some formulations aim to mitigate this issue. For example, combining this compound with buprofezin aims to address the insufficient control and potential insect resistance development from using a single agent. [] This suggests that this compound might be prone to resistance development, and combination therapies could be a strategy for mitigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。